
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Descripción general
Descripción
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a carbonyl chloride functional group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto the thiophene ring. One common method is the reaction of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiol derivatives.
Coupling Reactions: The phenyl and trifluoromethyl groups can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Aromatic Compounds: Synthesized via coupling reactions.
Aplicaciones Científicas De Investigación
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interactions with biological targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Similar in structure but with a pyridine ring instead of thiophene.
4-Phenyl-2-thiophenecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is unique due to the combination of the phenyl, trifluoromethyl, and carbonyl chloride groups on the thiophene ring
Propiedades
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3OS/c13-11(17)9-6-8(7-4-2-1-3-5-7)10(18-9)12(14,15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBSNNRGFMNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428247 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208108-75-2 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


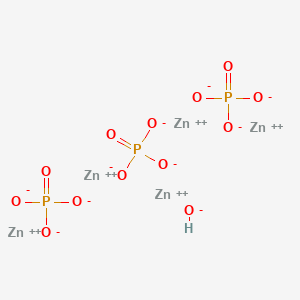
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid,2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B1624077.png)

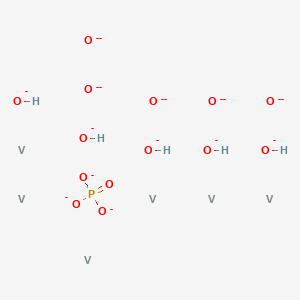
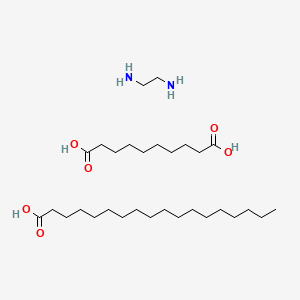




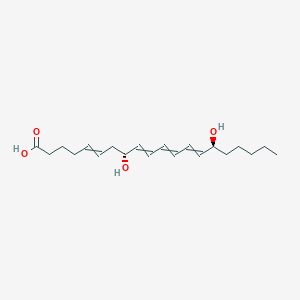
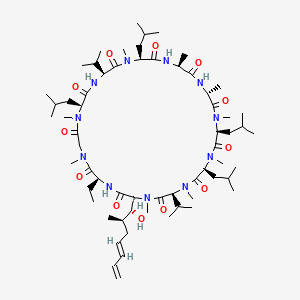

![5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine](/img/structure/B1624096.png)

